molecular formula C13H14F3NO4 B1450023 (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid CAS No. 1846630-71-4

(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Cat. No.: B1450023
CAS No.: 1846630-71-4
M. Wt: 305.25 g/mol
InChI Key: HGRWZNXUNKVNMS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid is a useful research compound. Its molecular formula is C13H14F3NO4 and its molecular weight is 305.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Research

(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid serves as a versatile scaffold in the synthesis of various bioactive molecules. Its unique structure allows it to interact with biological systems effectively, making it suitable for:

  • Peptide Synthesis : It can be utilized in the synthesis of peptide-based drugs due to its amino acid-like structure.
  • Enzyme Inhibition Studies : The compound's ability to mimic natural substrates makes it useful in studying enzyme kinetics and inhibition mechanisms.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Agents : Research indicates that modifications of this compound could lead to novel anti-inflammatory drugs by targeting specific pathways involved in inflammation.

Case Study 1: Antimicrobial Activity

A study explored the synthesis of derivatives of this compound and their efficacy against bacterial strains. The results demonstrated significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group plays a crucial role in enhancing the antibacterial potency .

Case Study 2: Peptide Synthesis

Another investigation focused on using this compound as a building block for peptide synthesis. Researchers successfully incorporated it into peptide chains that exhibited increased stability and bioactivity compared to traditional amino acids. This approach has implications for developing more effective peptide therapeutics that can withstand enzymatic degradation in vivo .

Summary of Applications

Application AreaSpecific UsesKey Findings
Biochemical ResearchPeptide synthesis, enzyme inhibition studiesEffective scaffold for bioactive molecule synthesis
Pharmaceutical DevelopmentAntimicrobial agents, anti-inflammatory drugsPotential for novel drug development

Properties

IUPAC Name

(4S)-5,5,5-trifluoro-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)10(6-7-11(18)19)17-12(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRWZNXUNKVNMS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.